(4R)-1-Boc-4-(Boc-amino)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Boc-4-(Boc-amino)-L-proline is a compound that belongs to the class of amino acids. It is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(Boc-amino)-L-proline typically involves the protection of the amino and carboxyl groups of L-proline. The process begins with the reaction of L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of the Boc-protected amino acid. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the Boc groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process is optimized to minimize waste and reduce the use of hazardous reagents, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-(Boc-amino)-L-proline undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc groups using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions: Introduction of different functional groups at the amino or carboxyl positions
Common Reagents and Conditions
Deprotection: TFA, HCl, or other strong acids at room temperature.
Coupling: DIC, HOBt, and other coupling reagents in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of this compound .
Scientific Research Applications
(4R)-1-Boc-4-(Boc-amino)-L-proline has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals, agrochemicals, and fine chemicals
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-(Boc-amino)-L-proline primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino and carboxyl functionalities, allowing selective reactions at other sites. Upon deprotection, the free amino and carboxyl groups can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Fmoc-4-(Fmoc-amino)-L-proline: Another protected amino acid with fluorenylmethyloxycarbonyl (Fmoc) groups.
(4R)-1-Cbz-4-(Cbz-amino)-L-proline: Contains carbobenzyloxy (Cbz) protecting groups.
Uniqueness
(4R)-1-Boc-4-(Boc-amino)-L-proline is unique due to its dual Boc protection, which provides stability and selectivity in synthetic applications. The Boc groups are easily removable under mild acidic conditions, making this compound highly versatile in peptide synthesis compared to other protected amino acids .
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQSUHFDJACIAC-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254881-66-8 |
Source
|
Record name | (4R)-1-Boc-4-(Boc-amino)-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.